1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride
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Overview
Description
1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the sultam family, which are cyclic sulfonamides known for their diverse biological activities. The presence of both sulfur and nitrogen in the ring imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Mechanism of Action
Target of Action
This compound is part of a class of molecules known as sultams, which are useful heterocycles for medicinal chemistry applications . Some sultams have demonstrated significant biological activity
Mode of Action
The compound is synthesized using a one-pot elimination and inter-/intramolecular double aza-michael addition strategy . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ function or activity.
Biochemical Pathways
Given the compound’s synthesis involves aza-michael addition , it may influence pathways involving similar chemical reactions
Result of Action
As a member of the sultam class of compounds, it may exhibit biological activity similar to other sultams . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-thiadiazepane 1,1-dioxide can be achieved through a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol. This method involves a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy. The optimized protocol in MACOS allows for the preparation of a library of 1,2,5-thiadiazepane 1,1-dioxides with overall yields between 50% and 80% and over 90% purity determined by proton nuclear magnetic resonance (1H-NMR) spectroscopy .
Industrial Production Methods
For industrial-scale production, the MACOS protocol can be scaled out using a multicapillary flow reactor. This approach enables the production of 1,2,5-thiadiazepane 1,1-dioxide on a 100- to 300-mg scale, making it suitable for high-throughput screening and large-scale applications .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazepane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can be reduced to form amines.
Substitution: The hydrogen atoms on the ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazepane derivatives.
Scientific Research Applications
1,2,5-Thiadiazepane 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and combinatorial libraries for biological screening
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazole: A smaller ring structure with similar sulfur and nitrogen atoms.
1,2,5-Thiadiazine: Another heterocyclic compound with a six-membered ring containing sulfur and nitrogen.
Sultams: A broader class of cyclic sulfonamides with varying ring sizes and substituents.
Uniqueness
1,2,5-Thiadiazepane 1,1-dioxide is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1,2,5-thiadiazepane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c7-9(8)4-3-5-1-2-6-9;/h5-6H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSJUUUWRIIYMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)CCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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